3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group, an ethoxy group, and a bicyclic azabicycloheptane core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the benzyl or ethoxy groups.
Scientific Research Applications
3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 3-azabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
Compared to similar compounds, 3-benzyl-1-ethoxy-3-azabicyclo[320]heptane-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
2731014-60-9 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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